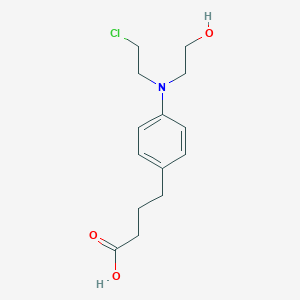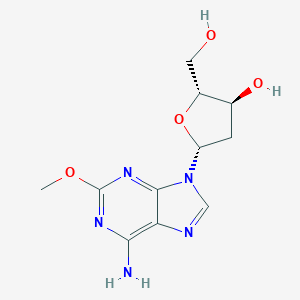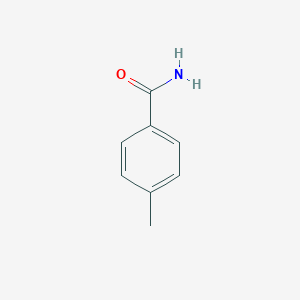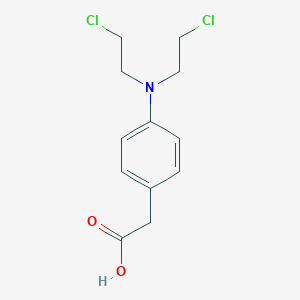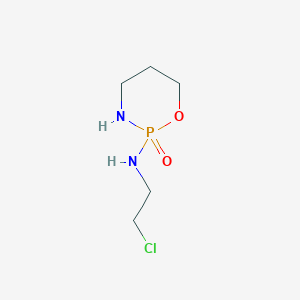
N-Dechloroethyl Cyclophosphamide
描述
作用机制
Target of Action
3-Dechloroethylifosfamide, also known as Dechloroethylcyclophosphamide, is a metabolite of the chemotherapeutic agent ifosfamide . Its primary target is DNA . The compound exerts its cytotoxic effects by alkylating DNA, which can lead to cell death.
Mode of Action
3-Dechloroethylifosfamide is a prodrug , meaning it requires activation by enzymes within the body to exert its cytotoxic effects. The activated form of the drug alkylates DNA, which can lead to cell death. This interaction with DNA results in the disruption of DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis, or programmed cell death .
Biochemical Pathways
It is known that the compound is a metabolite of ifosfamide and is formed through its side-chain oxidation . This process is mediated by several CYP450 enzymes, including CYP3A4, CYP3A5, and CYP2B6 .
Pharmacokinetics
The pharmacokinetics of 3-Dechloroethylifosfamide are closely related to those of its parent compound, ifosfamide. Ifosfamide exhibits a phenomenon known as autoinduction, where its clearance rate increases with its concentration . This is characterized by an induction half-life of 11.5±1.0 h with 50% maximum induction at 33.0±3.6 µM ifosfamide . The renal recovery of ifosfamide is minor, with only 6.6% of the administered dose excreted unchanged and 9.8% as dechloroethylated metabolites .
Result of Action
The primary result of 3-Dechloroethylifosfamide’s action is the induction of cell death through DNA alkylation. This can lead to the effective treatment of various cancers, as the compound is cytotoxic to rapidly dividing cells . It can also lead to side effects such as hematological toxicity, neurotoxicity, and nephrotoxicity .
Action Environment
The action of 3-Dechloroethylifosfamide can be influenced by various environmental factors. For instance, the presence of specific isoenzymes responsible for ifosfamide metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways . Additionally, the duration of ifosfamide infusion influences the amount of 3-dechloroethylifosfamide that is produced .
生化分析
Biochemical Properties
3-Dechloroethylifosfamide interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic pathways of Ifosfamide, a prodrug entirely dependent on metabolism for its activity
Cellular Effects
3-Dechloroethylifosfamide has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 3-Dechloroethylifosfamide involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Dechloroethylifosfamide change over time . It has been observed that the duration of Ifosfamide infusion influences the amount of 3-Dechloroethylifosfamide produced
Dosage Effects in Animal Models
The effects of 3-Dechloroethylifosfamide vary with different dosages in animal models
Metabolic Pathways
3-Dechloroethylifosfamide is involved in the metabolic pathways of Ifosfamide It interacts with various enzymes and cofactors during this process
Transport and Distribution
The transport and distribution of 3-Dechloroethylifosfamide within cells and tissues have been studied . It has been found that Ifosfamide and its metabolites, including 3-Dechloroethylifosfamide, rapidly reach distribution equilibrium between erythrocytes and plasma .
Subcellular Localization
Current computational models like DM3Loc can provide predictions for subcellular localization
准备方法
The preparation of N-Dechloroethyl Cyclophosphamide involves the metabolic conversion of Ifosfamide. Ifosfamide undergoes side-chain oxidation to form this compound and 2-Dechloroethylifosfamide . The preferred method for determining the presence of this compound is gas chromatography with nitrogen-phosphorus detection (GC-NPD) or mass spectrometry (GC-MS)
化学反应分析
N-Dechloroethyl Cyclophosphamide, being a metabolite, does not undergo many chemical reactions on its own. its parent compound, Ifosfamide, undergoes several reactions:
Common reagents and conditions for these reactions include cytochrome P450 enzymes and the presence of oxygen . The major products formed from these reactions are this compound, 2-Dechloroethylifosfamide, and 4-Hydroxyifosfamide .
科学研究应用
N-Dechloroethyl Cyclophosphamide is primarily studied in the context of its parent compound, Ifosfamide. Its applications include:
相似化合物的比较
N-Dechloroethyl Cyclophosphamide is similar to other metabolites of Ifosfamide, such as 2-Dechloroethylifosfamide and 4-Hydroxyifosfamide . These compounds share the following characteristics:
Formation: All are formed during the metabolic breakdown of Ifosfamide.
Structure: They belong to the oxazaphosphorine class of compounds.
Function: They play a role in the pharmacokinetics and pharmacodynamics of Ifosfamide.
The uniqueness of this compound lies in its specific formation pathway and its role in the neurotoxic effects observed in patients treated with Ifosfamide .
属性
IUPAC Name |
N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGMGPLDJOVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909416 | |
| Record name | 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36761-83-8 | |
| Record name | 3-Dechloroethylifosfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36761-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dechloroethylcyclophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036761838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DECHLOROETHYLIFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Q3UC3WP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Dechloroethylifosfamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Dechloroethylifosfamide formed in the body?
A1: 3-DCEIF is generated through the N-dechloroethylation of Ifosfamide [] or Cyclophosphamide [] primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6 [].
Q2: Is 3-DCEIF an active metabolite like Isophosphoramide Mustard?
A2: No, 3-DCEIF is considered an inactive metabolite. Unlike Isophosphoramide mustard, which directly interacts with DNA, 3-DCEIF does not possess alkylating properties and does not directly contribute to the cytotoxic effects of Ifosfamide [].
Q3: Why is 3-DCEIF formation important if it’s inactive?
A3: 3-DCEIF formation signifies a detoxification pathway competing with the activation of Ifosfamide []. Monitoring its levels provides insights into the balance between Ifosfamide activation and inactivation, which can impact therapeutic efficacy and toxicity [].
Q4: What is the significance of 3-DCEIF in relation to Chloroacetaldehyde?
A4: 3-DCEIF and the nephrotoxic metabolite Chloroacetaldehyde (CAA) are produced in equimolar amounts during Ifosfamide metabolism []. Therefore, 3-DCEIF levels can indirectly indicate the extent of CAA formation and potential for nephrotoxicity [].
Q5: How does the route of Ifosfamide administration impact 3-DCEIF formation?
A5: Oral administration of Ifosfamide has been linked to a higher incidence of encephalopathy compared to intravenous administration, and while the exact reason remains unclear, studies show no significant differences in the metabolic pattern of Ifosfamide, including 3-DCEIF formation, based on the route of administration [].
Q6: What is the significance of autoinduction in Ifosfamide metabolism?
A6: Ifosfamide exhibits autoinduction, meaning its metabolism, including 3-DCEIF formation, increases with repeated dosing. This leads to lower Ifosfamide exposure and potentially altered metabolite ratios, necessitating dose adjustments during treatment [, ].
Q7: Is there significant inter-individual variability in 3-DCEIF formation?
A7: Yes, considerable inter-individual variability exists in 3-DCEIF production, likely due to factors such as genetics, age, liver function, and co-administered medications [, ].
Q8: Do genetic polymorphisms influence 3-DCEIF levels?
A8: Polymorphisms in genes encoding glutathione S-transferases (GSTs), particularly GSTP1, have been associated with altered 3-DCEIF excretion and potentially influence Ifosfamide-induced toxicity [].
Q9: How do drug-drug interactions affect 3-DCEIF formation?
A9: Co-administration of drugs that inhibit or induce CYP enzymes, such as ketoconazole [] or rifampin [], can significantly alter Ifosfamide metabolism and consequently impact 3-DCEIF levels.
Q10: Can 3-DCEIF levels be used to personalize Ifosfamide therapy?
A10: While not a direct therapeutic target, monitoring 3-DCEIF levels, along with other Ifosfamide metabolites, may provide valuable information for personalizing therapy, optimizing efficacy, and minimizing toxicity [, ].
Q11: How is 3-DCEIF measured in biological samples?
A11: Sensitive and selective analytical methods, including gas chromatography (GC) [, , ] and liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) [, ], have been developed for quantifying 3-DCEIF in plasma and urine.
Q12: What are the advantages of using LC/MS/MS for 3-DCEIF analysis?
A12: LC/MS/MS methods offer high sensitivity, selectivity, and the ability to simultaneously measure multiple Ifosfamide metabolites, including 3-DCEIF, in a single run, facilitating comprehensive pharmacokinetic studies [, ].
Q13: What is the significance of enantioselective analysis of 3-DCEIF?
A13: Ifosfamide exists as enantiomers, and their metabolism can differ. Enantioselective analysis, achievable through chiral chromatography coupled with mass spectrometry [], allows for the separate quantification of (R)- and (S)-3-DCEIF, potentially providing deeper insights into the stereoselective metabolism and toxicity of Ifosfamide [].
Q14: How does 3-DCEIF relate to Ifosfamide-induced neurotoxicity?
A14: While the exact mechanisms of Ifosfamide-induced neurotoxicity are complex and not fully understood, 3-DCEIF, alongside other metabolites, has been implicated as a potential contributing factor [, ]. High levels of 3-DCEIF might indicate increased production of neurotoxic metabolites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)
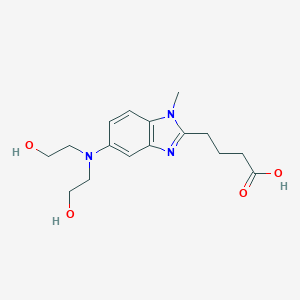
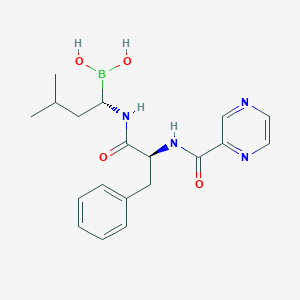
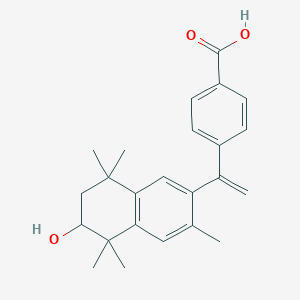

![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)


![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)
